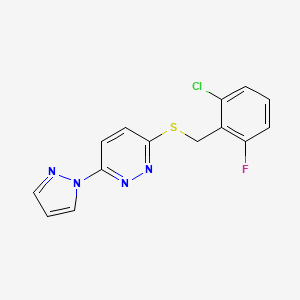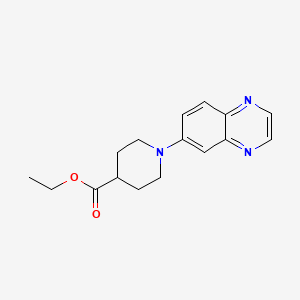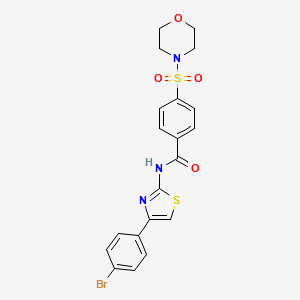
3-(4-Isobutylphenyl)-1-morpholino-2-propen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ibuprofen is a non-steroidal anti-inflammatory drug (NSAID) derived from propionic acid and it is considered the first of the propionics . The formula of ibuprofen is 2-(4-isobutylphenyl) propionic acid .
Synthesis Analysis
Ibuprofen can be synthesized using different methods, including the Butlerov reaction, Friedel-Crafts acylation, and amination of ketones . The Butlerov reaction is the most common method used to synthesize ibuprofen .
Molecular Structure Analysis
The molecular formula of ibuprofen is C13H18O2 . Its average mass is 206.281 Da and its monoisotopic mass is 206.130676 Da .
Chemical Reactions Analysis
Ibuprofen synthesis incorporates chemicals that are not particularly friendly to the environment . The exchange of these chemicals with more environmentally friendly substitutes has been analyzed .
Physical and Chemical Properties Analysis
Ibuprofen is slightly soluble in water and has poor flow and compaction characteristics owing to its needle-like (acicular) crystalline structure and viscoelastic properties .
Aplicaciones Científicas De Investigación
Gene Function Inhibition and Embryo Development
Morpholino oligos, related to the morpholino group present in 3-(4-Isobutylphenyl)-1-morpholino-2-propen-1-one, have been utilized to inhibit gene function in embryos across various model organisms. These studies have demonstrated that morpholinos provide a simple and rapid method to study gene function, highlighting their potential in developmental biology research (Heasman, 2002).
Photoaffinity Labeling in Structural Biology
The application of photoaffinity labeling (PAL), involving photoreactive groups such as arylazide, benzophenone, and diazirine (structurally related to the phenyl group in the compound), has been critical in studying the organization of biological systems. PAL has been used to identify potential drug targets, transport processes, and the stereochemistry of ligand-receptor interactions, demonstrating its importance in structural biology and drug discovery (Vodovozova, 2007).
Environmental Fate and Ecotoxicology
Studies on the environmental fate of alkylphenol ethoxylates (APEs) and their degradation products, including alkylphenols like nonylphenol and octylphenol, have highlighted concerns regarding their persistence and endocrine-disrupting capabilities. These findings underscore the significance of understanding the environmental impact and ecotoxicology of synthetic compounds, which could be relevant for evaluating the environmental aspects of this compound (Ying, Williams, & Kookana, 2002).
Mecanismo De Acción
Target of Action
The primary target of 3-(4-Isobutylphenyl)-1-morpholino-2-propen-1-one is the cyclooxygenase (COX) enzymes . These enzymes are responsible for the production of prostaglandins, which play a key role in the body’s inflammatory response .
Mode of Action
This compound acts by inhibiting the COX enzymes, thereby reducing the production of prostaglandins . This results in decreased inflammation, pain, and fever .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, this compound reduces the amount of prostaglandins produced, thereby affecting the downstream effects of this pathway, such as inflammation and pain .
Pharmacokinetics
The pharmacokinetics of this compound involve absorption, distribution, metabolism, and excretion (ADME). The compound is rapidly and completely absorbed when given orally . It binds extensively to plasma albumin and is metabolized in the liver . The metabolites are then excreted in the urine .
Result of Action
The molecular and cellular effects of this compound’s action include reduced production of prostaglandins and subsequent decrease in inflammation, pain, and fever .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s degradation can be influenced by factors such as pH, temperature, and light intensity . Furthermore, the presence of other substances in the environment, such as other drugs or contaminants, can potentially interact with the compound and affect its action .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-3-[4-(2-methylpropyl)phenyl]-1-morpholin-4-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-14(2)13-16-5-3-15(4-6-16)7-8-17(19)18-9-11-20-12-10-18/h3-8,14H,9-13H2,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNLNHUQOBDQTB-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24819159 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Carbamoyl-4-(furan-2-yl)imidazo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2580194.png)
![(5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)methanamine](/img/structure/B2580196.png)
![(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2580197.png)
![N,6-dimethyl-N-[1-(3-methylbenzoyl)piperidin-4-yl]pyrimidin-4-amine](/img/structure/B2580199.png)
![2-Chloroimidazo[1,2-a]pyridine-3-sulfonyl fluoride](/img/structure/B2580200.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2580202.png)
![Ethyl 7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2580203.png)


![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)-1,2-dihydroisoquinolin-1-one](/img/structure/B2580211.png)
